2-(Aminomethyl)-6-bromonaphthalene

Cross-Coupling Synthetic Efficiency Reaction Yield

Researchers needing orthogonal reactivity for sequential functionalization can use 2-(Aminomethyl)-6-bromonaphthalene. Its aliphatic amine enables amide coupling or reductive amination, while the aryl bromide permits Suzuki-Miyaura cross-coupling with 50-fold higher reactivity than aryl chlorides. This bifunctional scaffold accelerates construction of kinase inhibitor libraries, DNA-intercalating antitumor agents, and environment-sensitive fluorescent probes. Key advantages: - Enables modular SAR expansion via late-stage diversification - 2,6-disubstitution geometry essential for DNA-targeting pharmacophores - ClogP ~2.9 enhances passive blood-brain barrier permeation Supplied with ≥98% purity as a solid; available for immediate global dispatch.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
Cat. No. B7965281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-bromonaphthalene
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1CN
InChIInChI=1S/C11H10BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2
InChIKeyQPJRNCVRMSXTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-6-bromonaphthalene Procurement: Bifunctional Naphthalene Building Block


2-(Aminomethyl)-6-bromonaphthalene (CAS 1261806-08-9, also known as (6-bromonaphthalen-2-yl)methanamine) is a bifunctional naphthalene derivative featuring both a primary aliphatic aminomethyl group (-CH₂NH₂) and an aryl bromine substituent on a rigid naphthalene core . This compound is utilized as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors and DNA-targeting agents, and in materials science for developing fluorescent probes, owing to its dual reactivity handles that enable sequential orthogonal functionalization [1]. The molecular formula is C₁₁H₁₀BrN with a molecular weight of 236.11 g/mol, and it is typically supplied as a high-purity (>98%) solid .

Orthogonal amine/bromide handles enable sequential functionalization
High-purity solid (>98%) supports reliable coupling stoichiometry
Scaffold for kinase inhibitor, DNA-targeting, and fluorophore programs

Why Generic Aminonaphthalene Substitution Fails


The value of 2-(Aminomethyl)-6-bromonaphthalene is predicated on the specific synergy of its functional groups, making simple in-class analogs non-interchangeable. Replacing it with 2-(aminomethyl)naphthalene eliminates the bromine, preventing crucial cross-coupling reactions (Suzuki, Buchwald-Hartwig) needed to diversify the core scaffold [1]. Using 2-amino-6-bromonaphthalene substitutes the reactive primary amine with a less nucleophilic, directly conjugated aniline, which has a drastically lower pKa and different reactivity, failing in alkylation or reductive amination strategies designed for the aliphatic amine of the target compound [2]. Lastly, substituting with an isomer like 1-(aminomethyl)-6-bromonaphthalene or changing the halogen to chlorine can introduce steric hindrance or alter oxidative addition rates in palladium-catalyzed steps, significantly reducing synthetic efficiency and yield, as detailed in the quantitative evidence below [3].

2-(Aminomethyl)naphthalene
Lacks aryl bromide; cross-coupling diversification is prevented
2-Amino-6-bromonaphthalene
Aniline instead of alkylamine; pKa and nucleophilicity differ sharply
1-(Aminomethyl)-6-bromonaphthalene
Isomeric shift may introduce steric hindrance and alter coupling rates

Quantitative Differentiation Guide for Procurement


Palladium-Catalyzed Coupling Efficiency: Aryl-Br vs Aryl-Cl

The aryl bromide on 2-(aminomethyl)-6-bromonaphthalene offers a significant kinetic advantage over the analogous 6-chloro compound in key palladium-catalyzed transformations. The relative oxidative addition rate for PhBr versus PhCl with Pd(PPh₃)₂ is approximately 50 times faster, translating to higher yields under milder conditions and shorter reaction times for Suzuki-Miyaura cross-couplings [1]. This allows the target compound to be efficiently diversified into biaryl derivatives, a critical step in generating compound libraries, without the need for specialized, high-cost ligands often required for effective aryl chloride activation [2].

Oxidative addition rate
Class-level inference
Aryl-Br: krel ≈ 50 Aryl-Cl: krel = 1
Supports faster Suzuki coupling synthesis
Model: Pd(PPh₃)₂; may vary with ligand
Cross-Coupling Synthetic Efficiency Reaction Yield

Nucleophilic Amine Reactivity: Aminomethyl vs Aniline Basicity

The aliphatic aminomethyl group of the target compound (predicted pKa ~9.5-10.5 for its conjugate acid) is significantly more basic and nucleophilic than the directly attached aniline nitrogen in 2-amino-6-bromonaphthalene (pKa ~4.0-4.5) [1]. This 5-6 unit pKa difference ensures that under standard amide coupling or reductive amination conditions (pH 5-7), the target compound's amine remains predominantly reactive, while an aniline analog would require harsher conditions or pre-activation, often leading to lower yields and more byproducts. This enables a cleaner, orthogonal functionalization sequence first exploiting the amine, then the bromide, without protection/deprotection steps [2].

Amine basicity (pKa)
Class-level inference
Alkyl-NH₂: pKa 9.5–10.5 Aniline-NH₂: pKa ~4.0–4.5
Enables chemoselective amine-first derivatization
Predicted values; pH-dependent window
Amine Basicity Selective Functionalization Synthetic Strategy

Regiochemical Positioning for DNA Binding: 2,6- vs 1,5-Substitution

In the synthesis of bis-aminomethylnaphthalene antitumor agents, the 2,6-disubstitution pattern provided by this compound yields a linear, extended molecular shape that is critical for DNA intercalation. This is directly demonstrated in a study where compounds derived from a 2,6-naphthalene template showed quantifiable DNA binding and in vitro antitumor activity [1]. In contrast, a 1,5-disubstituted naphthalene core would produce a 'kinked' geometry, which is known from literature on DNA intercalators like naphthalimides to dramatically reduce binding affinity [2]. Compound 15 from the Bollini et al. series, constructed via a 2,6-linkage, exhibited remarkable in vivo antitumor activity (p < 0.01 vs. vehicle control), establishing this core geometry as a privileged pharmacophore [1].

In vivo model response
Reported endpoint
2,6-series: tumor growth inhibition (p<0.01) 1,5-isomers: reduced DNA binding
Supports DNA-intercalation model context
Murine Ullmann model; single study
DNA Intercalation Antitumor Agent Structure-Activity Relationship

Halogen-Enabled Fluorescent Probe Diversification

The bromine atom is essential for the post-functionalization of DANPY (Dialkylaminonaphthylpyridinium)-class DNA-binding fluorophores. A practical synthesis relies on a Bucherer reaction to produce 2-amino-6-bromonaphthalene intermediates, where the bromine serves as a synthetic handle for late-stage diversification [1]. This highlights a key advantage: the brominated core can be incorporated into advanced fluorophores, enabling property tuning (e.g., quantum yield, solvatochromic range) via cross-coupling of the bromide to introduce various aryl/heteroaryl groups [2]. A non-halogenated or alkyl-substituted analog would lack this crucial vector for photophysical property optimization, directly limiting the researcher's ability to tailor the probe for specific cellular environments.

Late-stage diversification
Cross-study comparable
Br enables Suzuki coupling Non-halogenated: inaccessible
Enables fluorophore property tuning
Bucherer reaction; late-stage handle
Fluorescent Probes Solvatochromism Bucherer Reaction

Lipophilicity and Metabolic Stability: Impact of Aryl Bromine

The introduction of a bromine atom at the 6-position increases lipophilicity compared to a non-halogenated analog, which can be a critical determinant in optimizing bioavailability and CNS penetration for drug candidates derived from this core. The calculated LogP (ClogP) for 2-(aminomethyl)-6-bromonaphthalene is predicted to be approximately 2.8-3.0 [1]. This is a ~0.7-0.9 log unit increase compared to 2-(aminomethyl)naphthalene (ClogP ~2.1), placing it within a favorable range for passive membrane permeability [2]. This lipophilic balance is vital for guiding lead optimization; a less lipophilic analog may fail to cross the blood-brain barrier, while a more lipophilic one (e.g., iodo analog) might suffer from poor solubility and higher metabolic liability.

Predicted lipophilicity
Class-level inference
ClogP ≈ 2.9
Balances permeability screening window
Δ +0.7–0.9 vs non-halogenated; predicted
Drug-likeness Lipophilicity Metabolic Stability

Core Application Scenarios for Procurement


Kinase Inhibitor Library Synthesis via Orthogonal Diversification

Medicinal chemists can exploit the orthogonal reactivity of the aliphatic amine and aryl bromide. The aminomethyl group is first used to attach the core to a solid support or a common warhead via amide bond formation or reductive amination. Subsequently, the aryl bromide is utilized in a Suzuki-Miyaura cross-coupling, using its 50-fold higher reactivity over aryl chlorides [1], to introduce a diverse set of aryl or heteroaryl boronic acids for kinase pocket interrogation. This is particularly relevant for constructing type-II kinase inhibitors that occupy the DFG-out pocket.

Synthesis of DNA-Intercalating Bis-Naphthalene Antitumor Leads

This compound serves as the essential monomer for synthesizing bis-aminomethylnaphthalene antitumor agents. By dimerizing two units of 2-(aminomethyl)-6-bromonaphthalene, a linear DNA-intercalating pharmacophore is created. The resulting compounds have demonstrated significant in vivo antitumor activity, with Compound 15 from Bollini et al. showing remarkable efficacy in a murine Ullmann ovarian tumor model (p < 0.01 vs. control) [2]. This specific biological outcome is contingent on the 2,6-disubstitution geometry provided by the starting material.

Solvatochromic Fluorescent Probe Development with Late-Stage Handle

Researchers designing environment-sensitive fluorescent probes for biological imaging require the bromine handle for late-stage diversification. Using the Bucherer reaction, 2-(aminomethyl)-6-bromonaphthalene can be converted to the core of DANPY-class fluorophores [3]. The bromide is then available for Suzuki coupling to introduce substituents with varying electronic character, directly tuning the probe's solvatochromic range and quantum yield. This modularity is inaccessible with non-brominated aminonaphthalenes.

CNS Drug Discovery with Balanced Lipophilicity

For CNS-penetrant drug candidates, the enhanced lipophilicity (ClogP ~2.9) of 2-(aminomethyl)-6-bromonaphthalene compared to its non-halogenated analog (ClogP ~2.1) is critical for passive blood-brain barrier permeation [4]. The bromine provides the necessary 'bump' in lipophilicity without adding excessive molecular weight. Medicinal chemists can start structure-activity relationship (SAR) campaigns from this scaffold, knowing they have a favorable pharmacokinetic starting point.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal amine-then-bromide reactivity
Cross-coupling efficiency and yield
DNA-intercalation model studies
2,6-disubstitution geometry
In vivo model-response endpoint
Fluorescent probe development
Brominated core for late-stage diversification
Solvatochromic property tuning
CNS drug candidate profiling
Balanced ClogP (~2.9)
Blood-brain barrier permeation prediction
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